molecular formula C5H5F B14418296 5-Fluorocyclopenta-1,3-diene CAS No. 80904-23-0

5-Fluorocyclopenta-1,3-diene

Cat. No.: B14418296
CAS No.: 80904-23-0
M. Wt: 84.09 g/mol
InChI Key: YBSBRQKWPYSVKR-UHFFFAOYSA-N
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Description

5-Fluorocyclopenta-1,3-diene is a fluorinated derivative of cyclopentadiene, a highly reactive diene commonly used in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluorocyclopenta-1,3-diene typically involves the fluorination of cyclopentadiene. One common method is the direct fluorination of cyclopentadiene using elemental fluorine or a fluorinating agent such as Selectfluor. The reaction is usually carried out under controlled conditions to prevent over-fluorination and to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and advanced fluorination techniques to achieve high yields and purity. The choice of fluorinating agents and reaction conditions is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Fluorocyclopenta-1,3-diene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Cycloaddition: Typically involves dienophiles such as maleic anhydride or acrylonitrile under mild heating.

    Substitution: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Major Products

    Cycloaddition: Formation of fluorinated cyclohexene derivatives.

    Substitution: Formation of various fluorinated cyclopentadiene derivatives.

    Oxidation: Formation of fluorinated cyclopentenones.

    Reduction: Formation of fluorinated cyclopentanes.

Scientific Research Applications

5-Fluorocyclopenta-1,3-diene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential use in the synthesis of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.

    Industry: Utilized in the production of advanced materials, including fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Fluorocyclopenta-1,3-diene in chemical reactions is primarily governed by its ability to participate in cycloaddition reactions. The fluorine atom influences the electronic properties of the diene, enhancing its reactivity towards electron-deficient dienophiles. The compound’s unique electronic structure allows it to form stable intermediates and products in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentadiene: The non-fluorinated parent compound, widely used in Diels-Alder reactions.

    1,3-Butadiene: Another common diene used in polymer synthesis and cycloaddition reactions.

    Fluorinated Alkenes: Compounds like 1-fluoro-1,3-butadiene, which share similar reactivity patterns.

Uniqueness

5-Fluorocyclopenta-1,3-diene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects enhance its reactivity and selectivity in chemical reactions, making it a valuable compound in both academic research and industrial applications .

Properties

CAS No.

80904-23-0

Molecular Formula

C5H5F

Molecular Weight

84.09 g/mol

IUPAC Name

5-fluorocyclopenta-1,3-diene

InChI

InChI=1S/C5H5F/c6-5-3-1-2-4-5/h1-5H

InChI Key

YBSBRQKWPYSVKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(C=C1)F

Origin of Product

United States

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